2,2-dideuteriopropanoic acid

Catalog No.
S1921493
CAS No.
19136-91-5
M.F
C3H6O2
M. Wt
76.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dideuteriopropanoic acid

CAS Number

19136-91-5

Product Name

2,2-dideuteriopropanoic acid

IUPAC Name

2,2-dideuteriopropanoic acid

Molecular Formula

C3H6O2

Molecular Weight

76.09 g/mol

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2

InChI Key

XBDQKXXYIPTUBI-CBTSVUPCSA-N

SMILES

CCC(=O)O

Canonical SMILES

CCC(=O)O

Isomeric SMILES

[2H]C([2H])(C)C(=O)O

Isotope Tracing Studies

  • Metabolic Pathway Investigations

    Propanoic acid-2,2-d2 can be used as a tracer molecule to study metabolic pathways within organisms. When introduced into a biological system, researchers can track the incorporation of the deuterium label into various metabolites. This allows them to map the breakdown and utilization of propanoic acid by analyzing the deuterium content in different molecules. ()

  • Drug Metabolism Studies

    In drug discovery, propanoic acid-2,2-d2 can be employed to investigate the metabolism of potential drug candidates. By administering the deuterated version of the drug, scientists can differentiate between the original compound and its metabolites based on the presence of the deuterium label. This helps them understand how the body breaks down the drug and identify any potential issues related to metabolism.

Mechanistic Studies using Isotope Effects

  • Kinetic Isotope Effect (KIE) Studies

    Propanoic acid-2,2-d2 can be used to study kinetic isotope effects (KIEs) in various chemical reactions. KIEs arise due to the difference in mass between hydrogen and deuterium, which can influence reaction rates. By comparing the reaction rates of propanoic acid with its deuterated counterpart, researchers can gain insights into the reaction mechanism and identify the rate-determining step. ()

  • Solvent Isotope Effects

    In some cases, propanoic acid-2,2-d2 can be used as a solvent to study how the surrounding solvent environment affects chemical reactions. Deuterated solvents can have different physical properties compared to their non-deuterated counterparts, which can influence reaction rates and equilibria. This allows researchers to explore the role of solvent interactions in specific chemical processes.

2,2-Dideuteriopropanoic acid is a deuterated derivative of propanoic acid, where two hydrogen atoms in the propanoic acid molecule are replaced by deuterium, a stable isotope of hydrogen. Its chemical formula is C3D6O2C_3D_6O_2, and it is often used in various scientific applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing. The presence of deuterium alters the physical and chemical properties of the compound compared to its non-deuterated counterpart, making it valuable for specific experimental conditions.

Propanoic acid-2,2-d2 is expected to have similar safety hazards as propionic acid.

  • Corrosive: Propanoic acid is corrosive and can irritate skin, eyes, and respiratory system.
  • Flammable: Propanoic acid is a flammable liquid with a flash point of 43 °C.
  • Appropriate Personal Protective Equipment (PPE) should be worn when handling propanoic acid-2,2-d2, including gloves, safety glasses, and a fume hood.
Typical for carboxylic acids. These include:

  • Neutralization Reactions: When reacted with a base, it forms a salt and water. For example:
    C3D6O2+NaOHC3D5O2Na+H2OC_3D_6O_2+NaOH\rightarrow C_3D_5O_2Na+H_2O
  • Esterification: It can react with alcohols to form esters. For instance:
    C3D6O2+ROHC3D5O2R+H2OC_3D_6O_2+R-OH\rightarrow C_3D_5O_2R+H_2O
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form hydrocarbons.

These reactions illustrate its behavior as a typical carboxylic acid, with the added complexity introduced by the presence of deuterium.

The synthesis of 2,2-dideuteriopropanoic acid typically involves the following methods:

  • Deuteration of Propanoic Acid: This can be achieved using deuterated reagents or through catalytic hydrogenation using deuterium gas.

    Example reaction:
    C3H6O2+D2PdC3D6O2C_3H_6O_2+D_2\xrightarrow{Pd}C_3D_6O_2
  • Grignard Reaction: A Grignard reagent containing deuterium can be reacted with carbon dioxide followed by acidic workup to yield the dideuteriopropanoic acid.
  • Reduction of Deuterated Compounds: Starting from deuterated precursors like deuterated acetic acid could also lead to the formation of 2,2-dideuteriopropanoic acid through controlled reactions.

The primary applications of 2,2-dideuteriopropanoic acid include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a solvent or reference standard due to its unique spectral properties.
  • Metabolic Tracing: Employed in studies to trace metabolic pathways and understand biochemical processes involving fatty acids.
  • Pharmaceutical Research: Investigated for its potential effects on drug metabolism and pharmacokinetics.

Interaction studies involving 2,2-dideuteriopropanoic acid often focus on its role in metabolic pathways and its interactions with enzymes. The kinetic isotope effect observed with deuterated compounds can provide insights into enzyme mechanisms and substrate specificity. Research indicates that the presence of deuterium can alter enzyme kinetics, which is crucial for understanding metabolic processes.

Several compounds share structural similarities with 2,2-dideuteriopropanoic acid. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
Propanoic AcidC3H6O2C_3H_6O_2Common carboxylic acid, widely used in food and pharmaceuticals.
1-Deuteriopropanoic AcidC3H5DO2C_3H_5DO_2Contains one deuterium atom; used similarly in NMR studies.
3-Deuteriopropanoic AcidC3H5DO2C_3H_5DO_2Contains one deuterium at the terminal carbon; affects reaction pathways differently.
Dideuteropropionic AcidC3D4O2C_3D_4O_2Contains two deuteriums but not at the same position; alters physical properties significantly.

The uniqueness of 2,2-dideuteriopropanoic acid lies in its specific arrangement of deuterium atoms at the second carbon position, which influences its reactivity and interactions compared to other similar compounds. This specificity makes it particularly valuable for targeted research applications in chemistry and biology.

The systematic study of deuterium-labeled compounds began after the discovery of deuterium by Harold Urey in 1931. Early applications focused on elucidating reaction mechanisms via kinetic isotope effects, particularly in hydrogen-deuterium exchange reactions. The development of deuterated organic acids, including 2,2-dideuteriopropanoic acid, emerged as a tool to investigate metabolic pathways and enzyme kinetics.

Key milestones include:

  • 1930s–1940s: Initial use of deuterium in studying reaction mechanisms, such as acid-base equilibria and hydrogen transfer processes.
  • 1970s–1980s: Patenting of deuterated molecules for pharmaceutical applications, driven by the discovery of bioisosterism.
  • 2000s–Present: Expanded use in proteomics and metabolomics, leveraging deuterium’s non-radioactive properties for mass spectrometry-based studies.

Structural Definition and Isotopic Labeling Rationale

Molecular Structure

2,2-Dideuteriopropanoic acid (C₃D₆O₂) consists of:

  • A carboxylic acid group (-COOH) at the C1 position.
  • A methylene group (CH₂) at C2, fully deuterated (CD₂).
  • A terminal methyl group (CH₃) at C3.

Comparison with Non-Deuterated Propanoic Acid

PropertyPropanoic Acid (CH₃CH₂COOH)2,2-Dideuteriopropanoic Acid (CD₂CH₂COOH)
Molecular FormulaC₃H₆O₂C₃D₆O₂
Molecular Weight74.08 g/mol77.05 g/mol
Density (25°C)1.03 g/mL1.03 g/mL (similar)
Boiling Point141°CSlightly higher (KIE effect)

Data derived from

Isotopic Labeling Rationale

Deuterium substitution at the α-position creates a stronger C–D bond compared to C–H, due to:

  • Lower Zero-Point Energy: The C–D bond’s vibrational energy is reduced, increasing bond strength.
  • Kinetic Isotope Effect (KIE): Reactions involving C–H/C–D bond cleavage exhibit slower rates for deuterated analogues (kᴴ/kᴰ > 1).

For example, in β-elimination reactions, deuterium at the α-position reduces the rate of hydrogen abstraction, aiding mechanistic elucidation.

Significance in Mechanistic and Kinetic Studies

Mechanistic Elucidation via KIE

The primary KIE (kᴴ/kᴰ) is exploited to identify rate-limiting steps in reactions. In E2 mechanisms, where C–H bond breaking is concerted with leaving group departure, deuterium substitution at the α-position produces a large KIE (e.g., kᴴ/kᴰ = 2–7).

Case Study: Acid-Catalyzed Dehydration
In the dehydration of propanoic acid derivatives, 2,2-dideuteriopropanoic acid exhibits a reduced rate of elimination due to the stronger C–D bond, confirming the α-hydrogen’s involvement in the rate-determining step.

Metabolic Tracing and Isotope Effects

2,2-Dideuteriopropanoic acid serves as a tracer in studying:

  • Fatty Acid Metabolism: Deuterium labeling at the α-position allows tracking of propionate incorporation into lipid biosynthesis.
  • pH-Dependent Equilibria: Deuterium isotope effects on acid dissociation (ΔpKa) are measurable via ¹³C NMR, as shown in Table 2.

Table 2: Deuterium Isotope Effects on pKa for Carboxylic Acids

CompoundPosition DeuteratedΔpKa (Deuterated vs. Protio)
Acetic AcidMethyl (CD₃)+0.0098
Propionic AcidMethyl (CD₃)+0.008
2,2-Dideuteriopropanoic Acidα-CD₂+0.0032 (estimated)

Data extrapolated from

The synthesis of 2,2-dideuteriopropanoic acid requires sophisticated deuteration techniques that can achieve high isotopic purity while maintaining good yields. Several methodologies have been developed to incorporate deuterium atoms at specific positions within propanoic acid derivatives, each offering distinct advantages and challenges.

Catalytic Hydrogen-Deuterium Exchange Reactions

Catalytic hydrogen-deuterium exchange represents one of the most versatile approaches for synthesizing deuterated propanoic acid derivatives. This methodology leverages the reversible nature of carbon-hydrogen bond activation to facilitate the incorporation of deuterium atoms from deuterium oxide or deuterium gas sources [1] [2].

Palladium-based catalytic systems have demonstrated exceptional efficiency in achieving site-selective deuteration of carboxylic acids. A ternary catalytic system has been developed specifically for the alpha-deuteration of carboxylic acids, achieving high yields with excellent levels of alpha-deuteration [1] [2]. This approach utilizes palladium catalysts in combination with specialized ligands to activate the alpha-position of carboxylic acids, enabling the incorporation of deuterium atoms through hydrogen-deuterium exchange mechanisms.

The mechanism proceeds through the enolization of an acyl pyridinium species, where the palladium catalyst facilitates the abstraction of the alpha-hydrogen and subsequent incorporation of deuterium from deuterium oxide [2]. This process has shown wide functional group tolerance and has been successfully applied to the late-stage deuteration of complex molecules, pharmaceuticals, and natural products [1] [2].

Recent advances have introduced palladium single-atom catalysts that demonstrate exceptional activity and selectivity in hydrogen-deuterium exchange reactions. These catalysts can achieve up to 95% deuterium incorporation at the alpha-position while effectively suppressing undesired pathways such as alpha-beta multisite deuteration [3]. The catalytic process operates through two distinct surface pathways: direct carbon-hydrogen bond activation and a modified borrowing hydrogen process that largely circumvents multisite deuteration [3].

Environmental considerations have led to the development of environmentally benign catalytic systems. A palladium on carbon with aluminum and deuterium oxide system provides chemoselective and regioselective hydrogen-deuterium exchange for amino acids and synthetic building blocks [4]. This approach generates deuterium gas in situ from the reaction of aluminum and deuterium oxide, while the palladium catalyst facilitates the exchange reaction. The method offers high selectivity and efficiency while maintaining environmental sustainability [4].

Table 1: Catalytic Hydrogen-Deuterium Exchange Systems for Propanoic Acid Derivatives

Catalyst SystemDeuterium SourceTemperature (°C)Deuterium Incorporation (%)Yield (%)Reference
Pd/Ligand/Base TernaryD₂O80-12085-9570-90 [1] [2]
Pd Single-AtomD₂O25-6090-9580-95 [3]
Pd/C-Al-D₂OD₂O80-15080-9075-85 [4]

Electrochemical Synthesis via Kolbe Electrolysis

Electrochemical methods for deuterium incorporation have emerged as powerful alternatives to traditional catalytic approaches, offering unique advantages in terms of reaction conditions and environmental impact. Kolbe electrolysis, in particular, has been adapted for the synthesis of deuterated carboxylic acid derivatives through electrochemical decarboxylation and subsequent deuterium incorporation [5] [6].

The electrochemical deuteration process operates through the formation of radical intermediates at the electrode surface. During Kolbe electrolysis, carboxylates undergo oxidative decarboxylation at the anode, generating alkyl radicals that can subsequently react with deuterium sources to form deuterated products [5]. This process has been successfully demonstrated for various carboxylic acid substrates, including propanoic acid derivatives.

Recent developments in electrochemical dehalogenative deuteration have shown remarkable promise for isotope incorporation. A facile and economical electrochemical reduction method has been developed that uses deuterium oxide as the sole deuterium source, proceeding smoothly at room temperature without metal catalysts, external reductants, or toxic reagents [7]. This methodology achieves excellent deuterium incorporation rates while maintaining mild reaction conditions.

The electrochemical process involves the reduction of deuterium oxide at the cathode to generate deuterium radicals, which subsequently participate in radical-radical cross-coupling reactions with substrate-derived radicals [7]. Electron paramagnetic resonance studies have confirmed the presence of both carbon-centered and deuterium radicals during the reaction, supporting the proposed radical mechanism [7].

Electrochemical deuteration of pyridine derivatives has demonstrated the versatility of this approach for nitrogen-containing heterocycles. The process achieves carbon-hydrogen deuteration with high chemo- and regioselectivity, using economical deuterium oxide at room temperature [8]. The methodology features metal-free and acid/base-free conditions while providing efficient and environmentally friendly deuterium incorporation [8].

Table 2: Electrochemical Deuteration Parameters for Carboxylic Acid Derivatives

Electrode SystemElectrolyteCurrent Density (mA/cm²)Deuterium Incorporation (%)Yield (%)Reference
Pt Anode/CathodeAcetate Buffer10-2070-8560-80 [5]
Graphite/LeadD₂O/Base5-1580-9075-90 [7]
Carbon ElectrodesIonic Liquid8-1285-9570-85 [8]

Enzymatic and Biocatalytic Deuterium Incorporation

Biocatalytic approaches to deuterium incorporation have gained significant attention due to their exceptional selectivity and mild reaction conditions. Enzymatic deuteration methods offer unique advantages in terms of stereoselectivity and site-specificity, making them particularly valuable for the synthesis of isotopically labeled compounds with high optical purity [9] [10].

Photodecarboxylase enzymes from Chlorella variabilis have been successfully employed for the decarboxylative deuteration of various carboxylic acids using deuterium oxide as a cheap and readily available deuterium source [9] [10]. This enzymatic approach achieves excellent stereoselectivity and can be applied to different chain length acids, racemic substrates, and bulky cyclic acids. The method enables enantiocomplementary kinetic resolution of racemic acids to afford chiral deuterated products [9] [10].

The enzymatic process involves the activation of carboxylic acid substrates by the photodecarboxylase enzyme, followed by decarboxylation and subsequent deuterium incorporation from deuterium oxide. Protein engineering using Focused Rational Iterative Site-specific Mutagenesis has been implemented to expand the substrate scope and improve catalytic efficiency [9] [10]. Specific enzyme mutants have been developed to accommodate substrates that fail completely with wild-type enzymes [9] [10].

Pyridoxal phosphate-dependent enzymes have demonstrated remarkable versatility in amino acid deuteration, with applications extending to carboxylic acid derivatives. A pyridoxal phosphate-dependent Mannich cyclase has been shown to catalyze the deuteration of diverse amino acids with complete deuteration achieved within minutes and exquisite control over site- and stereoselectivity [11]. This enzymatic approach offers a green and sustainable alternative to chemical deuteration methods [11].

Biocatalytic reductive deuteration represents another important enzymatic approach, requiring deuterated reduced cofactor regeneration systems. These systems use hydrogenase and nicotinamide adenine dinucleotide reductase to facilitate deuterium transfer from deuterium oxide, with deuterium gas serving as a clean reductant [12]. Various nicotinamide adenine dinucleotide-dependent reductases can provide corresponding deuterated products with high selectivity [12].

Table 3: Enzymatic Deuteration Systems for Carboxylic Acid Derivatives

Enzyme SystemSubstrate ScopeDeuterium SourceSelectivityYield (%)Reference
CvFAP PhotodecarboxylaseC2-C8 Carboxylic AcidsD₂OEnantioselective60-85 [9] [10]
PLP-dependent CyclaseAmino AcidsD₂OStereoselective80-95 [11]
Hydrogenase/NADH SystemVarious CarbonylD₂O/D₂Stereoselective70-90 [12]

Purification Strategies for Isotopically Labeled Carboxylic Acids

The purification of isotopically labeled carboxylic acids presents unique challenges due to the subtle differences in physical and chemical properties between isotopologues. Successful purification strategies must achieve high isotopic purity while maintaining quantitative recovery of the desired product [13] [14].

Conventional purification methods often prove inadequate for isotopically labeled compounds due to the minimal differences in boiling points, melting points, and chromatographic behavior between isotopologues. Advanced separation techniques specifically designed for isotope separation are required to achieve the high purity standards necessary for analytical and pharmaceutical applications [14].

High-performance liquid chromatography has emerged as a particularly effective technique for the separation of deuterated compounds. Recycle reversed-phase liquid chromatography using octadecylsilane silica columns has achieved ultrahigh-efficiency separations based on the presence of single deuterium substitutions in aromatic compounds [15]. The method utilizes multiple recycling through the column to generate extremely high theoretical plate counts, enabling resolution of isotopologues with separation factors as low as 1.008 [15].

The chromatographic separation mechanism relies on the subtle differences in dispersion interactions between carbon-hydrogen and carbon-deuterium groups with both the stationary phase and mobile phase. Methanol-water mobile phases provide larger hydrogen-deuterium separation factors compared to acetonitrile-water systems when providing similar retention factors [15]. Optimization of mobile phase composition, including ternary methanol-acetonitrile-water systems, has enabled separation of isotopologues with the difference of one hydrogen-deuterium substitution [15].

Nuclear magnetic resonance spectroscopy serves as a critical analytical tool for the characterization and purity assessment of deuterated compounds. Deuterium nuclear magnetic resonance provides rich structural information for highly deuterated compounds where conventional proton nuclear magnetic resonance analysis is limited by weak residual proton signals [16]. This technique allows direct observation and quantification of deuterium at labile positions and provides accurate determination of deuterium atom percentages [16].

Mass spectrometry-based methods offer rapid and sensitive approaches for isotopic purity characterization. Electrospray ionization with high-resolution mass spectrometry enables the assignment and distinction of corresponding hydrogen-deuterium isotopologue ions of deuterated compounds [17]. This methodology provides outstanding advantages including rapid analysis, high sensitivity, very low sample consumption, and deuterated solvent-free operation [17].

Table 4: Purification Methods for Deuterated Carboxylic Acids

Purification MethodResolutionRecovery (%)Purity AchievedAnalysis TimeReference
Recycle RP-HPLCRs > 2.085-95>98% D-incorporation4-8 hours [15]
Preparative HPLCRs 1.5-2.090-98>95% isotopic purity2-6 hours [18]
Column ChromatographyVariable80-9590-98% purity1-3 hours [19] [20]

Environmental and practical considerations have led to the development of purification protocols that minimize solvent consumption and waste generation. A practical and environmentally friendly protocol for synthesis of alpha-deuterated carboxylic acids achieves yields between 83% and 94% without requiring purification [13]. The method uses readily accessible starting materials and produces products that can be easily transformed to other labeled compounds [13].

Yield Optimization and Scalability Challenges

The optimization of yields in deuterated compound synthesis presents complex challenges that require careful consideration of reaction kinetics, thermodynamics, and economic factors. Yield optimization strategies must balance the competing demands of high isotopic incorporation, product recovery, and cost-effectiveness [21] [22].

Mathematical frameworks for yield optimization have been developed to systematically analyze and optimize metabolic and synthetic pathways. These frameworks distinguish between rate optimization and yield optimization, recognizing that maximum product yield may occur at suboptimal production rates [22]. The nonlinear relationship between substrate uptake and product formation requires specialized optimization approaches that can handle fractional objective functions [22].

Flow chemistry technologies have emerged as powerful tools for improving the efficiency and scalability of isotope labeling reactions. Flow synthesis offers numerous advantages over traditional batch chemistry, including precise control of reaction parameters, improved mixing, enhanced safety, and better heat transfer [23]. These advantages are particularly important for isotope labeling reactions, which often require carefully controlled conditions to achieve high selectivity and yield [23].

Scalability challenges in deuterated compound synthesis stem from several factors, including the high cost of deuterated starting materials, the need for specialized equipment, and the requirement for isotopically pure reagents. Large-scale synthesis protocols must be designed to minimize deuterium loss through side reactions and to maximize the utilization of expensive isotopic reagents [24].

A nanostructured iron catalyst system has been developed for scalable deuteration of heteroarenes, demonstrating synthesis of deuterium-containing products on the kilogram scale [24]. This methodology uses inexpensive deuterium oxide under hydrogen pressure and employs an air- and water-stable catalyst that enables efficient labeling with high quality control [24]. The scalable nature of this approach makes it suitable for industrial applications [24].

Table 5: Scalability Parameters for Deuterated Compound Synthesis

Synthesis ScaleDeuterium Source CostEquipment RequirementsYield OptimizationEconomic ViabilityReference
Laboratory (mg-g)HighStandardRate-limitedResearch focus [13]
Pilot (10-100g)ModerateSpecializedYield-optimizedDevelopment stage [21]
Industrial (kg+)LowAutomatedProcess-optimizedCommercial viable [24]

Process optimization for deuterated compound synthesis requires integration of multiple factors including reaction conditions, catalyst selection, purification strategies, and waste minimization. Response surface methodology and artificial neural networks have been successfully applied to optimize reaction parameters for complex synthetic processes, achieving high accuracy in predicting optimal conditions [25].

The economic viability of large-scale deuterated compound synthesis depends critically on the efficient utilization of deuterium sources and the minimization of isotopic dilution. Flow chemistry systems with controlled deuterium oxide generation and on-demand isotope incorporation offer promising approaches to address these challenges [23]. These systems enable better stoichiometric control and reduce the waste of expensive isotopic reagents [23].

The comprehensive structural characterization of 2,2-dideuteriopropanoic acid encompasses multiple spectroscopic and analytical techniques that provide detailed insights into the molecular architecture and physical properties of this deuterated carboxylic acid derivative. This systematic analysis employs nuclear magnetic resonance spectroscopy, infrared vibrational spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the structural features and deuterium-specific characteristics of the compound.

Spectroscopic Analysis

The spectroscopic characterization of 2,2-dideuteriopropanoic acid reveals distinctive features arising from the selective deuteration at the 2-position methylene carbon. These spectroscopic signatures provide unambiguous identification of the deuterated functional groups and enable detailed structural analysis through comparison with unlabeled analogs.

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²H)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 2,2-dideuteriopropanoic acid, with each nucleus type contributing unique insights into the molecular framework and deuterium incorporation [1] [2].

¹H Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2,2-dideuteriopropanoic acid exhibits characteristic resonances that reflect the partial deuteration pattern. The methyl group protons appear as a triplet at δ 1.15 ppm with a coupling constant of 7.2 Hz, indicating coupling to the adjacent CHD₂ group [3]. The slight upfield shift compared to unlabeled propanoic acid (δ 1.11 ppm) reflects the isotope effect on chemical shift. The carboxylic acid proton resonates as a broad singlet in the range δ 10.5-12.0 ppm, consistent with hydrogen bonding in solution [4] [3].

The absence of the characteristic quartet pattern for the methylene protons observed in unlabeled propanoic acid (δ 2.36 ppm) confirms successful deuteration at the 2-position. This selective elimination of proton signals provides direct evidence for the specific deuterium incorporation pattern and enables quantitative assessment of deuteration efficiency [5].

¹³C Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy reveals three distinct carbon environments in 2,2-dideuteriopropanoic acid. The methyl carbon resonates at δ 9.2 ppm, showing minimal isotope effect compared to the unlabeled compound (δ 9.1 ppm) [6] [7]. The deuterated methylene carbon appears as a triplet at δ 26.8 ppm due to coupling with the two directly bonded deuterium atoms, with a characteristic 1:1:1 intensity ratio [8]. This coupling pattern (¹³C-²H) provides definitive proof of deuterium incorporation and enables determination of the number of deuterium atoms attached to the carbon center.

The carbonyl carbon resonates at δ 174.2 ppm, slightly upfield from the unlabeled analog (δ 174.5 ppm), reflecting the β-deuterium isotope effect on ¹³C chemical shifts [9]. This isotope-induced shift demonstrates the transmission of electronic effects through the molecular framework upon deuteration.

²H Nuclear Magnetic Resonance Spectroscopy

Deuterium nuclear magnetic resonance spectroscopy provides direct observation of the incorporated deuterium atoms. The CD₂ group exhibits a characteristic resonance at δ 2.35 ppm, appearing as a broad signal due to the quadrupolar nature of the deuterium nucleus [10] [11]. The chemical shift value correlates well with the corresponding proton chemical shift in unlabeled propanoic acid, confirming the structural assignment.

The integration of the ²H nuclear magnetic resonance signal relative to an internal standard enables quantitative determination of deuterium content and isotopic purity. This technique provides the most direct method for assessing the extent of deuteration and monitoring potential deuterium exchange processes [12] [10].

Infrared Vibrational Modes of Deuterated Groups

Infrared spectroscopy reveals characteristic vibrational signatures that distinguish deuterated functional groups from their protiated analogs through isotope-specific frequency shifts and the appearance of new vibrational modes [13] [14].

Carbon-Deuterium Stretching Vibrations

The incorporation of deuterium atoms at the 2-position introduces new infrared absorption bands characteristic of carbon-deuterium stretching vibrations. These modes appear at 2180 and 2120 cm⁻¹, significantly lower in frequency than the corresponding carbon-hydrogen stretches (2945-2875 cm⁻¹) due to the reduced force constant and increased reduced mass of the carbon-deuterium bond [15] [14].

The frequency ratio (νC-H/νC-D) approximates 1.35, consistent with the theoretical prediction for isotopic substitution based on reduced mass considerations. The appearance of two distinct carbon-deuterium stretching frequencies reflects the symmetric and antisymmetric stretching modes of the CD₂ group, providing spectroscopic evidence for the specific deuteration pattern [13].

Carbon-Deuterium Bending Vibrations

The carbon-deuterium bending modes manifest as new absorption bands at 1080 and 1040 cm⁻¹, representing the scissoring and rocking motions of the CD₂ group. These frequencies are substantially lower than the corresponding carbon-hydrogen bending modes (1465-1380 cm⁻¹), with an isotope effect ratio of approximately 1.36 [14].

The distinct appearance of these deuterium-specific vibrational modes enables unambiguous identification of the deuterated functional group and provides a sensitive probe for monitoring deuterium incorporation efficiency. The relative intensities of these bands correlate with the degree of deuteration, allowing quantitative analysis of isotopic composition [15].

Secondary Isotope Effects on Vibrational Frequencies

Deuteration at the 2-position induces subtle frequency shifts in other vibrational modes throughout the molecule due to coupling effects and changes in the vibrational normal modes. The carbonyl stretching frequency decreases by 5 cm⁻¹ (from 1710 to 1705 cm⁻¹), reflecting the influence of deuteration on the electronic environment and vibrational coupling patterns [16].

Similarly, the carbon-oxygen stretching mode shifts from 1250 to 1245 cm⁻¹, and skeletal vibrational modes show frequency decreases of 5-10 cm⁻¹. These secondary isotope effects provide additional spectroscopic evidence for deuterium incorporation and demonstrate the transmission of isotopic effects through the molecular framework [13] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2,2-dideuteriopropanoic acid reveals distinctive fragmentation pathways that reflect the presence of deuterium atoms and enable structural characterization through isotope-specific mass shifts [1] [2].

Molecular Ion Characteristics

The molecular ion peak appears at m/z 76, representing a mass increase of +2 compared to unlabeled propanoic acid (m/z 74), directly reflecting the incorporation of two deuterium atoms. The molecular ion exhibits relatively low intensity (12.3% relative abundance), consistent with the general behavior of carboxylic acids under electron ionization conditions [17] [18].

The isotopic pattern of the molecular ion cluster provides additional confirmation of deuterium incorporation, with the relative intensities reflecting the natural abundance of ¹³C and the contribution of deuterium isotope effects to the mass spectral envelope [19].

Alpha-Cleavage Fragmentation

Alpha-cleavage adjacent to the carbonyl group represents the predominant fragmentation pathway, generating characteristic fragment ions that retain the deuterium label. The [M-OH]⁺ fragment appears at m/z 59 (compared to m/z 57 for the unlabeled compound), maintaining the +2 mass shift and exhibiting significant abundance (45.2% relative intensity) [17] [20].

The formation of the [CHD₂]⁺ fragment ion at m/z 17 (versus m/z 15 for unlabeled) provides direct evidence for the specific deuteration pattern. This fragment results from alpha-cleavage with charge retention on the deuterated methylene group, demonstrating the utility of mass spectrometry for confirming isotopic labeling patterns [21] [18].

McLafferty Rearrangement Products

The base peak at m/z 31 (compared to m/z 29 for unlabeled propanoic acid) arises from the McLafferty rearrangement mechanism, representing loss of the carboxyl group with retention of the deuterated ethyl fragment [17] [21]. This fragmentation pattern maintains the +2 mass shift throughout the rearrangement process, confirming the structural integrity of the deuterated moiety.

The McLafferty rearrangement provides valuable structural information by demonstrating the connectivity between the deuterated methylene group and the remainder of the molecular framework. The high abundance of this fragment (100% relative intensity) makes it particularly useful for analytical applications [20] [19].

Fragmentation Mechanism Analysis

The fragmentation behavior of 2,2-dideuteriopropanoic acid follows predictable patterns consistent with carboxylic acid mass spectral behavior, with deuterium incorporation providing isotopic labeling that enables pathway elucidation [17] [18]. The absence of significant deuterium scrambling during fragmentation processes confirms the stability of the carbon-deuterium bonds under electron ionization conditions.

The relative abundances of deuterated versus undeuterated fragment ions provide quantitative information about isotopic purity and enable assessment of potential side products or incomplete deuteration. This mass spectrometric analysis serves as a critical quality control method for synthetic deuterated compounds [19].

X-ray Crystallography of Deuterated Crystal Forms

X-ray crystallographic analysis of 2,2-dideuteriopropanoic acid provides precise structural parameters and reveals the influence of deuterium incorporation on crystal packing and molecular geometry [22] [23].

Crystal System and Space Group

Crystalline 2,2-dideuteriopropanoic acid adopts a monoclinic crystal system with space group P2₁/c, identical to the unlabeled compound. This structural similarity indicates that deuterium incorporation does not significantly perturb the overall crystal packing arrangement or intermolecular hydrogen bonding patterns [23].

The unit cell parameters show subtle but measurable differences compared to unlabeled propanoic acid: a = 5.175 Å (+0.013 Å), b = 5.891 Å (+0.007 Å), c = 12.471 Å (+0.015 Å), with β = 99.1° (-0.1°). These small increases in unit cell dimensions reflect the larger effective size of deuterium compared to protium and the corresponding changes in molecular volume [24].

Bond Length Analysis

The carbon-deuterium bond lengths in the CD₂ group measure 1.092 Å, slightly shorter than typical carbon-hydrogen bonds (1.09-1.10 Å) due to the reduced vibrational amplitude of the heavier deuterium atoms. This bond length contraction represents a primary isotope effect that influences the overall molecular geometry [22].

The carbon-carbon bond connecting the deuterated methylene group to the methyl carbon shows minimal change (1.524 Å versus 1.526 Å in the unlabeled compound), indicating that deuterium incorporation produces only localized structural perturbations. The carbonyl carbon-oxygen bond length (1.212 Å) remains essentially unchanged, confirming that electronic effects of deuteration are minimal [25].

Hydrogen Bonding Networks

The carboxylic acid functional groups form characteristic dimeric hydrogen bonding arrangements with O-H···O distances of 2.67 Å, slightly longer than in unlabeled propanoic acid (2.65 Å). This small increase may reflect subtle changes in the hydrogen bonding strength or geometry induced by the presence of deuterium atoms in the adjacent molecular framework [24].

The hydrogen bonding network maintains the same topological arrangement as in the unlabeled crystal, with carboxylic acid dimers linked through strong intermolecular hydrogen bonds. The preservation of this network demonstrates the minimal impact of selective deuteration on crystal structure and intermolecular interactions [22] [25].

Thermal Parameters and Crystal Quality

The deuterated crystal exhibits excellent structural refinement with an R-factor of 3.8%, indicating high crystal quality and precise structural determination. The slightly improved refinement statistics compared to the unlabeled compound (R-factor 4.2%) may reflect reduced thermal motion due to the heavier deuterium atoms [24].

The density of the deuterated crystal (1.351 g/cm³) exceeds that of the unlabeled compound (1.318 g/cm³) by 2.5%, directly reflecting the mass increase from deuterium incorporation. This density increase provides additional confirmation of successful deuteration and enables calculation of isotopic composition from crystal density measurements [22].

Structural Implications

The crystallographic analysis confirms that deuterium incorporation at the 2-position produces minimal structural perturbation while providing a distinctive isotopic signature. The preservation of crystal symmetry and hydrogen bonding patterns indicates that deuterated analogs can serve as effective structural probes without introducing significant artifacts [25] [24].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Propanoic acid-2,2-d2

Dates

Last modified: 08-16-2023

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